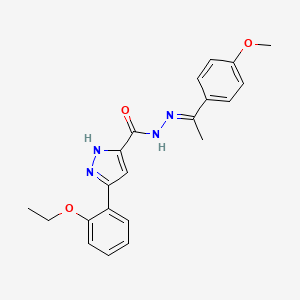
3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one is a heterocyclic compound that contains a benzothiazole ring substituted with acetyl and nitro groups. Compounds containing benzothiazole rings are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one typically involves the nitration of 3-acetyl-1,3-benzothiazol-2(3H)-one. This can be achieved by treating the starting material with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution Reagents: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products
Reduction: 3-acetyl-6-amino-1,3-benzothiazol-2(3H)-one.
Oxidation: 3-carboxy-6-nitro-1,3-benzothiazol-2(3H)-one.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
- Used as intermediates in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology
- Investigated for their potential as antimicrobial agents.
- Studied for their enzyme inhibition properties.
Medicine
- Explored for their potential use in drug development, particularly as anticancer agents.
- Evaluated for their anti-inflammatory and analgesic properties.
Industry
- Used in the production of dyes and pigments.
- Employed in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one depends on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-acetyl-1,3-benzothiazol-2(3H)-one
- 6-nitro-1,3-benzothiazol-2(3H)-one
- 3-acetyl-6-chloro-1,3-benzothiazol-2(3H)-one
Uniqueness
3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one is unique due to the presence of both acetyl and nitro groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
51360-58-8 |
|---|---|
Formule moléculaire |
C9H6N2O4S |
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
3-acetyl-6-nitro-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H6N2O4S/c1-5(12)10-7-3-2-6(11(14)15)4-8(7)16-9(10)13/h2-4H,1H3 |
Clé InChI |
LWERWZAKFWFNQV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
![Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester](/img/structure/B11994197.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B11994198.png)


![4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B11994209.png)

![Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate](/img/structure/B11994215.png)
![9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11994218.png)
![4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11994225.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994248.png)

